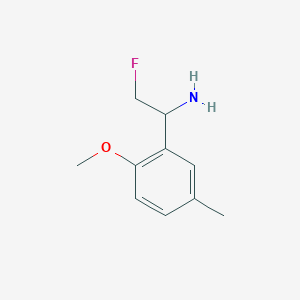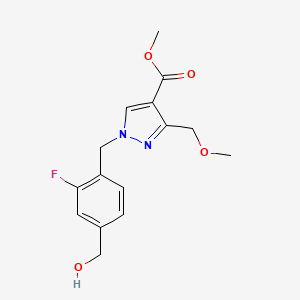
Methyl 1-(2-fluoro-4-(hydroxymethyl)benzyl)-3-(methoxymethyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(2-fluoro-4-(hydroxymethyl)benzyl)-3-(methoxymethyl)-1H-pyrazole-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring substituted with fluorine, hydroxymethyl, and methoxymethyl groups, making it a unique molecule with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-fluoro-4-(hydroxymethyl)benzyl)-3-(methoxymethyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, including nucleophilic aromatic substitution and esterification reactions. One common approach starts with the nucleophilic aromatic substitution of 2,4,5-trifluorobenzonitrile, followed by esterification to introduce the methoxymethyl group . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
化学反応の分析
Types of Reactions
Methyl 1-(2-fluoro-4-(hydroxymethyl)benzyl)-3-(methoxymethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of a nitro group results in an amine.
科学的研究の応用
Methyl 1-(2-fluoro-4-(hydroxymethyl)benzyl)-3-(methoxymethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals
作用機序
The mechanism of action of Methyl 1-(2-fluoro-4-(hydroxymethyl)benzyl)-3-(methoxymethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and hydroxymethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The methoxymethyl group may also contribute to the compound’s stability and solubility, enhancing its overall effectiveness.
類似化合物との比較
Similar Compounds
2-Fluoro-4-(hydroxymethyl)benzoic acid: Shares the fluorine and hydroxymethyl groups but lacks the pyrazole ring.
Methyl 2-fluoro-4-(hydroxymethyl)benzoate: Similar structure but without the methoxymethyl group and pyrazole ring.
Uniqueness
Methyl 1-(2-fluoro-4-(hydroxymethyl)benzyl)-3-(methoxymethyl)-1H-pyrazole-4-carboxylate is unique due to its combination of functional groups and the presence of the pyrazole ring
特性
分子式 |
C15H17FN2O4 |
|---|---|
分子量 |
308.30 g/mol |
IUPAC名 |
methyl 1-[[2-fluoro-4-(hydroxymethyl)phenyl]methyl]-3-(methoxymethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C15H17FN2O4/c1-21-9-14-12(15(20)22-2)7-18(17-14)6-11-4-3-10(8-19)5-13(11)16/h3-5,7,19H,6,8-9H2,1-2H3 |
InChIキー |
BCESXIXGZKIBLO-UHFFFAOYSA-N |
正規SMILES |
COCC1=NN(C=C1C(=O)OC)CC2=C(C=C(C=C2)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Bromobenzyl)-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13325222.png)
![tert-Butyl (tert-butoxycarbonyl)(9-((3aR,6S,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-yl)carbamate](/img/structure/B13325226.png)
![7-chloro-N,N-diethyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B13325228.png)
![Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13325230.png)
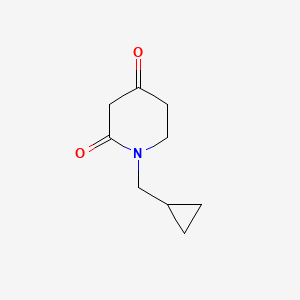
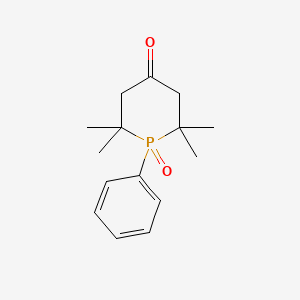
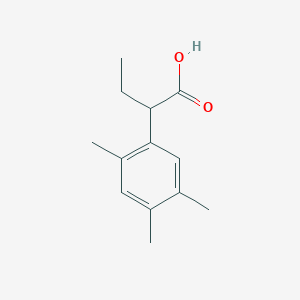
![7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine](/img/structure/B13325259.png)
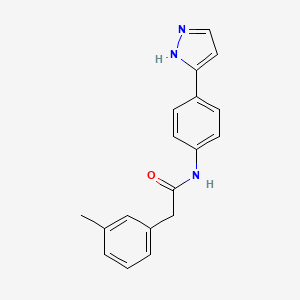
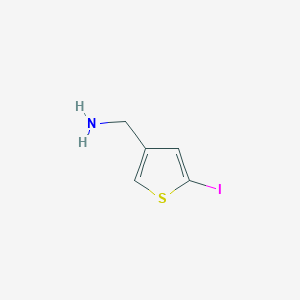

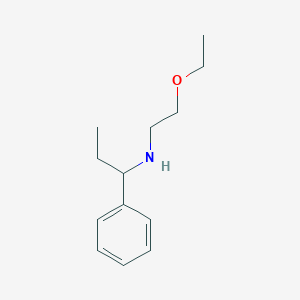
![6-(4-Bromophenyl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid](/img/structure/B13325283.png)
